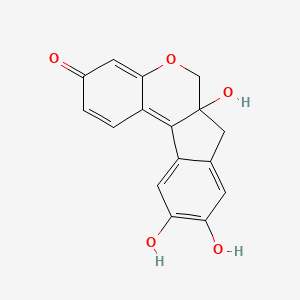

Brazilein

説明

特性

IUPAC Name |

6a,9,10-trihydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGERTGWKXFAEFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975425 |

Source

|

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-76-0 |

Source

|

| Record name | Brazilein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Brazilein: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilein is a natural homoisoflavonoid compound and a red pigment. It is the oxidized form of brazilin, a compound extracted from the heartwood of trees in the Caesalpinia genus, particularly Caesalpinia sappan L. (sappanwood) and Paubrasilia echinata (Brazilwood).[1][2][3] Historically used as a dye, brazilein has garnered significant scientific interest for its diverse and potent biological activities.[3] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable lead compound in drug discovery and development.[4] This document provides a comprehensive technical overview of brazilein's chemical structure, physicochemical properties, and key biological mechanisms, intended for a scientific audience.

Chemical Identity and Structure

Brazilein is a tetracyclic compound featuring two aromatic rings, a pyrone ring, and a five-membered ring. Its structure is closely related to that of brazilin, differing by the oxidation of a hydroxyl group to a quinonoid moiety, which is responsible for its deep red color.

Table 1: Chemical Identifiers for Brazilein

| Identifier | Value | Citation |

|---|---|---|

| IUPAC Name | 6a,7-dihydro-3,6a,10-trihydroxy-benz[b]indeno[1,2-d]pyran-9(6H)-one | |

| CAS Number | 600-76-0 | |

| Molecular Formula | C₁₆H₁₂O₅ | |

| SMILES | O=C1C=C2C(C=C1O)=C3C4=C(OCC3(C2)O)C=C(O)C=C4 |

| InChIKey | MLWIYODOURBGPI-UHFFFAOYSA-N | |

Physicochemical Properties

The physicochemical properties of brazilein are crucial for its handling, formulation, and biological activity. It is a solid compound, typically appearing as a brown to reddish-brown powder.

Table 2: Physicochemical Properties of Brazilein

| Property | Value | Citation |

|---|---|---|

| Molecular Weight | 284.26 g/mol | |

| Melting Point | 249 - 253 °C (decomposes) | |

| pKa₁ | 6.5 | |

| pKa₂ | 9.5 | |

| λmax | 447 nm | |

| Appearance | Brown to reddish-brown solid |

| Solubility | DMSO: 11 mg/mLDMF: 11 mg/mLPBS (pH 7.2): 0.16 mg/mLEthanol (B145695): Slightly soluble | |

The color of brazilein in aqueous solutions is pH-dependent. It appears yellow in acidic conditions (pH 3), shifts to orange at neutral pH, and becomes red in alkaline conditions (pH 9), which is attributed to the protonation and deprotonation of its hydroxyl groups.

Biological and Pharmacological Properties

Brazilein exhibits a wide range of pharmacological activities, which are summarized below.

Anticancer Activity

Brazilein has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its primary anticancer mechanisms involve the induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxicity (IC₅₀) of Brazilein Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Citation |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 3.96 | 14.1 | |

| MDA-MB-231 | Breast Cancer | 2.36 | 8.4 | |

| HepG2 | Liver Cancer | 3.15 | 11.3 | |

| Hep3B | Liver Cancer | 3.42 | 12.2 | |

| A549 | Lung Cancer | 9.68 | 34.6 |

| Ca9-22 | Gingival Cancer | 8.63 | 30.8 | |

Anti-inflammatory Activity

Brazilein is a potent anti-inflammatory agent. It significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophage cells. At a concentration of 10 µM, brazilein effectively inhibits NO production in J774A.1 cells. This effect is mediated through the suppression of inflammatory signaling pathways.

Antimicrobial Activity

Brazilein possesses activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Table 4: Antimicrobial Activity (MIC) of Brazilein

| Organism | Strain Type | MIC (µg/mL) | Citation |

|---|---|---|---|

| E. coli | Gram-negative | 32 | |

| P. aeruginosa | Gram-negative | 512 | |

| S. aureus | MSSA (Gram-positive) | 512 |

| S. aureus | MRSA (Clinical Isolates) | 16-32 (MIC₅₀) | |

Immunosuppressive Activity

Brazilein has been identified as an important immunosuppressive component of Caesalpinia sappan. It inhibits the proliferation of mouse spleen lymphocytes induced by concanavalin (B7782731) A at concentrations ranging from 1 to 10 µg/mL, suggesting its potential in modulating immune responses.

Molecular Mechanisms and Signaling Pathways

Brazilein exerts its biological effects by modulating specific intracellular signaling pathways.

Inhibition of GSK-3β/β-Catenin Pathway in Breast Cancer

In human breast cancer cells (MCF-7), brazilein induces cell cycle arrest at the G1 phase by targeting the GSK-3β/β-Catenin pathway. Treatment with brazilein leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β), which subsequently promotes the degradation of β-Catenin. The reduction in nuclear β-Catenin levels leads to the downregulation of its target gene, Cyclin D1, a critical regulator of the G1-S phase transition. This cascade ultimately inhibits cell proliferation.

Suppression of IRAK4-NF-κB Pathway in Inflammation

Brazilein exerts its anti-inflammatory effects by targeting the Toll-like receptor (TLR) signaling pathway. In LPS-stimulated macrophages, brazilein decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This leads to the suppression of downstream MAPK signaling and IKKβ activation. Consequently, the nuclear translocation and activation of the transcription factor NF-κB are inhibited, resulting in reduced expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.

Key Experimental Methodologies

Reproducible experimental protocols are essential for the scientific investigation of brazilein.

Extraction and Isolation from Caesalpinia sappan L.

This protocol is based on established methods for isolating brazilein from its natural source.

Protocol:

-

Maceration: Mix 300 g of powdered C. sappan heartwood with 1,700 mL of pure ethanol in a suitable container.

-

Extraction: Continuously stir the mixture at room temperature for 3 days to allow for the extraction of active compounds.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid wood residue.

-

Concentration: Concentrate the clear filtrate using a rotary evaporator at 45°C for approximately 40 minutes to yield a crude extract.

-

Purification: Subject the crude extract to further purification steps, such as silica (B1680970) gel column chromatography, to isolate pure brazilein. The purity should be confirmed by analytical methods like NMR spectroscopy.

MTT Assay for Cytotoxicity

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of brazilein in the appropriate cell culture medium. Replace the existing medium with the brazilein-containing medium. Include untreated cells as a negative control and a solvent (e.g., DMSO) control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This protocol is used to detect specific proteins in a sample, such as GSK-3β, β-Catenin, and Cyclin D1.

Protocol:

-

Cell Lysis: Treat cells with brazilein for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-GSK-3β, anti-β-Catenin, anti-Cyclin D1, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression levels.

Conclusion

Brazilein is a phytochemical with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated efficacy in inhibiting cancer cell growth, suppressing inflammation, and combating microbial infections highlights its significant therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of the GSK-3β/β-Catenin and IRAK4-NF-κB signaling pathways, provides a solid foundation for further preclinical and clinical development. This guide summarizes the core technical information on brazilein to support ongoing research and drug discovery efforts in oncology, immunology, and infectious diseases.

References

Brazilein: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, biological activities, and experimental protocols for Brazilein (CAS No: 600-76-0), a natural compound with significant therapeutic potential.

This technical guide provides a comprehensive overview of Brazilein, a bioactive homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L. (Sappanwood). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's physicochemical properties, key biological activities, and relevant experimental methodologies.

Physicochemical Properties

Brazilein is a red pigment and the oxidized form of Brazilin. Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 600-76-0 | [1] |

| Molecular Formula | C16H12O5 | [1] |

| Molecular Weight | 284.26 g/mol | [2] |

| Appearance | Brown to reddish-brown solid | [2] |

| Purity | ≥95% (commercially available) | [1] |

| Solubility | DMF: 11 mg/mL, DMSO: 11 mg/mL, Ethanol (B145695): Slightly soluble, PBS (pH 7.2): 0.16 mg/mL |

Biological Activities and Mechanisms of Action

Brazilein has demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Brazilein exhibits cytotoxic effects against various cancer cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis.

Table 2.1: Cytotoxic Activity of Brazilein against various cancer cell lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Liver Cancer | 3.15 |

| Hep3B | Liver Cancer | 3.42 |

| MDA-MB-231 | Breast Cancer | 2.36 |

| MCF-7 | Breast Cancer | 3.96 (7.23 ± 0.24 µmol/L) |

| A549 | Lung Cancer | 9.68 |

| Ca9-22 | Oral Cancer | 8.63 |

A key signaling pathway implicated in Brazilein's anticancer effect in breast cancer is the GSK-3β/β-Catenin/cyclin D1 pathway . Brazilein activates Glycogen Synthase Kinase 3β (GSK-3β), which leads to a reduction in β-Catenin protein levels. This, in turn, downregulates the expression of Cyclin D1, a crucial protein for the G1 to S phase transition in the cell cycle, ultimately causing cell cycle arrest in the G1 phase.

Caption: Brazilein's anticancer signaling pathway in breast cancer cells.

Anti-inflammatory Activity

Brazilein has been shown to suppress inflammatory responses. One of the key mechanisms is the inactivation of the IRAK4-NF-κB pathway in lipopolysaccharide (LPS)-induced macrophages. Brazilein decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which subsequently suppresses the MAPK signaling pathway and IKKβ. This leads to the inactivation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor for pro-inflammatory cytokines. The downstream effect is a reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, MCP-1, MIP-2, and IL-6.

Caption: Brazilein's anti-inflammatory signaling pathway.

Antimicrobial Activity

Brazilein has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2.2: Antimicrobial Activity of Brazilein

| Bacterial Strain | MIC (µg/mL) |

| E. coli | 32 |

| P. aeruginosa | 512 |

| Methicillin-susceptible S. aureus (MSSA) | 512 |

| Methicillin-resistant S. aureus (MRSA) (MIC50s) | 16-32 |

Experimental Protocols

Extraction and Isolation of Brazilein from Caesalpinia sappan

Several methods have been reported for the extraction and purification of Brazilein from the heartwood of Caesalpinia sappan.

Method 1: Maceration and Column Chromatography

-

Extraction: The powdered heartwood of C. sappan is macerated with methanol (B129727) at room temperature for several days. The resulting extract is then filtered and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution is typically performed with a solvent gradient, such as chloroform-methanol, to separate the different components. Fractions containing Brazilein are collected and further purified.

Method 2: High-Performance Countercurrent Chromatography (HPCCC)

-

Sample Preparation: An ethyl acetate (B1210297) extract of C. sappan is prepared.

-

Solvent System Selection: A suitable two-phase solvent system is chosen. A commonly used system is chloroform-methanol-water (4:3:2, v/v/v).

-

HPCCC Separation: The separation is performed on an HPCCC instrument. The sample is injected, and the separation is carried out in reversed-phase mode. The effluent is monitored by UV detection (e.g., at 285 nm), and fractions are collected.

-

Purity Analysis: The purity of the isolated Brazilein is determined by High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the extraction and purification of Brazilein.

Cell Viability and Cytotoxicity Assays

MTT Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Brazilein for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with Brazilein, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold ethanol (e.g., 70%) and stored at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Western Blot Analysis

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., GSK-3β, β-Catenin, Cyclin D1).

-

Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Brazilein is a promising natural compound with well-documented anticancer and anti-inflammatory properties. The established mechanisms of action, particularly the modulation of the GSK-3β/β-Catenin and IRAK4-NF-κB signaling pathways, provide a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in exploring the therapeutic potential of Brazilein.

References

- 1. Brazilein, a compound isolated from Caesalpinia sappan Linn., induced growth inhibition in breast cancer cells via involvement of GSK-3β/β-Catenin/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brazilein, a compound isolated from Caesalpinia sappan Linn., induced growth inhibition in breast cancer cells via involvement of GSK-3β/β-Catenin/cyclin D1 pathway [agris.fao.org]

Brazilein solubility in different laboratory solvents

An In-depth Technical Guide to the Solubility of Brazilein in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of brazilein, a natural red pigment with known anti-inflammatory and antioxidant properties, in a range of common laboratory solvents. Understanding the solubility of brazilein is a critical factor for researchers in the fields of natural product chemistry, pharmacology, and drug development to enable accurate experimental design, formulation, and biological activity assessment.

Quantitative Solubility Data

The solubility of brazilein varies significantly across different solvents, reflecting its complex chemical structure. The following table summarizes the available quantitative and qualitative solubility data for brazilein in key laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥8.6 mg/mL, 11 mg/mL | Not Specified | Two sources provide similar quantitative values, indicating good solubility. |

| Dimethylformamide (DMF) | 11 mg/mL[1] | Not Specified | Good solubility reported from a commercial supplier. |

| Ethanol | 30.0 mg/mL | Not Specified | One commercial supplier provides this quantitative value. However, another source describes it as "slightly soluble," indicating a potential discrepancy that may warrant experimental verification depending on the application.[1] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.16 mg/mL[1] | Not Specified | Low solubility in aqueous buffer at physiological pH. |

| Methanol | Slightly Soluble[2] | Not Specified | Quantitative data is not readily available, but it is qualitatively described as having limited solubility. |

| Acetone | Not Soluble[2] | Not Specified | Brazilein is reported to be insoluble in acetone. |

Experimental Protocol: Determination of Brazilein Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of brazilein in various laboratory solvents.

2.1. Materials

-

Brazilein (high purity)

-

Selected laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Water, PBS at a specific pH)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Incubator or water bath for temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of brazilein (e.g., 5-10 mg) and transfer it into a glass vial. The exact amount should be recorded.

-

Add a known volume of the desired solvent (e.g., 1-2 mL) to the vial. The goal is to create a suspension with undissolved solid brazilein visible.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or add a magnetic stir bar and place them on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached. Typically, 24 to 48 hours is recommended. The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature. This allows the excess, undissolved brazilein to sediment.

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Filtration:

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of brazilein.

-

A calibration curve should be prepared using standard solutions of brazilein of known concentrations to ensure accurate quantification.

-

2.3. Calculation of Solubility The solubility of brazilein in the tested solvent is calculated from the concentration of the undiluted, saturated solution, taking into account the dilution factor used during the analysis. The result is typically expressed in mg/mL or mol/L.

Visualization of Brazilein's Interaction with the TNF Signaling Pathway

Brazilein has been shown to exert anti-inflammatory effects, in part, through the inhibition of the Tumor Necrosis Factor (TNF) signaling pathway. The following diagram, generated using the DOT language, illustrates a simplified representation of this pathway and indicates the potential point of inhibition by brazilein.

References

The Botanical Treasure: A Technical Guide to the Natural Sources and Extraction of Brazilein

For Researchers, Scientists, and Drug Development Professionals

Brazilein, a potent red pigment and bioactive compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural origins of brazilein, detailing the botanical sources and outlining the methodologies for its extraction and quantification. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources of Brazilein

Brazilein is the oxidized form of the homoisoflavonoid brazilin (B1667509). The primary natural sources of brazilin are the heartwoods of several species of trees belonging to the Leguminosae (Fabaceae) family. Historically, these woods were prized for their use in producing vibrant red dyes.

The principal botanical sources include:

-

Sappanwood (Caesalpinia sappan L. or Biancaea sappan) : Native to Southeast Asia, this is one of the most well-studied sources of brazilin.[1][2] It is widely used in traditional medicine and as a natural colorant.[2]

-

Brazilwood (Paubrasilia echinata Lam.) : Endemic to the Atlantic Forest of Brazil, this tree is the historical source of the red dye that gave the country its name.[3][4] Over-exploitation has led to its classification as an endangered species.

-

Mexican Logwood or Braziletto (Haematoxylum brasiletto H. Karst.) : Found in Mexico, Central America, and parts of South America, this tree is another significant source of brazilin.

-

Caesalpinia violacea : This species is also recognized as a source of brazilin.

The heartwood of these trees contains the nearly colorless precursor, brazilin, which is oxidized to the colored compound, brazilein, upon exposure to air and light.

Extraction of Brazilein and Brazilin

The extraction of brazilein is preceded by the extraction of its precursor, brazilin, from the heartwood of the aforementioned plant species. A variety of methods have been developed, ranging from traditional solvent extraction to more modern techniques. The choice of method can significantly impact the yield and purity of the final product.

General Extraction Workflow

The general process for obtaining brazilein from its natural sources can be visualized as a multi-step workflow. This process begins with the preparation of the raw plant material, followed by extraction, purification, and finally, analysis of the isolated compound.

Quantitative Data on Extraction Yields

The yield of brazilin and brazilein can vary significantly depending on the plant source, the extraction method, and the solvent used. The following table summarizes quantitative data from various studies.

| Plant Source | Extraction Method | Solvent | Compound | Yield (% w/w of dried material) | Reference |

| Caesalpinia sappan | Maceration (72h) | 96% Ethanol (B145695) | Brazilein | 3.02% | |

| Caesalpinia sappan | Ethanolic Extraction | Ethanol | Brazilin | 1.26% | |

| Caesalpinia sappan | Maceration | 99% Ethanol | Brazilin | - | |

| Caesalpinia sappan | Soxhlet Extraction | Absolute Ethanol | Brazilin | - | |

| Caesalpinia sappan | Ultrasonic-Assisted | 30% Ethanol | Brazilin | - | |

| Caesalpinia sappan | Methanol (B129727) Extraction | Methanol | Brazilein | 0.3% |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of brazilein.

Protocol for Maceration Extraction of Brazilein from Caesalpinia sappan

This protocol is adapted from a study focused on optimizing brazilein yield.

-

Sample Preparation : The heartwood of Caesalpinia sappan is first blanched with water at 85°C for 1 minute and then dried in a cabinet dryer at 55°C. The dried heartwood is then ground into a fine powder.

-

Maceration : The powdered heartwood is macerated in 96% ethanol for 72 hours at room temperature.

-

Filtration and Concentration : The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Purification : The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

Protocol for Quantification of Brazilein using HPLC

This protocol outlines a validated HPLC method for the quantification of brazilein.

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (Solvent A) and 0.1% w/v acetic acid in water (Solvent B). A sample gradient profile could be: 0–12 min with 15% A, 12–16 min with 30% A, 16–21 min with 45% A, and 21–35 min with 60% A.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 280 nm or 282 nm.

-

Injection Volume : 20 µL.

-

Standard Preparation : A stock solution of pure brazilein is prepared in methanol (e.g., 1000 µg/mL) and then serially diluted to create a calibration curve.

-

Sample Preparation : The dried extract is accurately weighed and dissolved in methanol to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.

Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a general guideline and may need optimization for specific cell lines and experimental conditions.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 18-24 hours to allow for cell attachment.

-

Treatment : Treat the cells with various concentrations of brazilein and incubate for the desired time period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL MTT stock solution to each well and incubate for 30 minutes to 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control.

Protocol for Western Blotting

Western blotting is used to detect specific proteins in a sample. This protocol can be used to analyze the effect of brazilein on the expression of proteins involved in signaling pathways.

-

Protein Extraction : After treating cells with brazilein, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways Modulated by Brazilein

Brazilein has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Brazilein has been demonstrated to suppress this pathway. One mechanism involves the inhibition of IRAK4 expression, which in turn suppresses MAPK signaling and IKKβ, leading to the inactivation of NF-κB. More recent studies have shown that brazilein can also disrupt the polyubiquitination of RIPK1 in the TNFR1 signaling complex, which is essential for canonical NF-κB activation.

Induction of Apoptosis

Brazilein has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It can trigger the intrinsic (mitochondrial) pathway of apoptosis by upregulating the expression of pro-apoptotic proteins like p53 and Bax, and downregulating anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequently, the executioner caspase-3, culminating in cell death.

Modulation of the GSK-3β/β-catenin Pathway

The GSK-3β/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In some cancer cells, this pathway is dysregulated. Brazilein has been found to activate GSK-3β, which then phosphorylates β-catenin, targeting it for degradation. The reduction in β-catenin levels leads to the downregulation of its target genes, such as cyclin D1, resulting in cell cycle arrest at the G1 phase and inhibition of cancer cell growth.

References

- 1. frontiersin.org [frontiersin.org]

- 2. thaiscience.info [thaiscience.info]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Identification of brazilein type B as a key marker for the presence of brazilwood in colored historical objects - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00798D [pubs.rsc.org]

Brazilein and Brazilin: A Technical Guide to Chemical Differences, Conversion, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of brazilein and brazilin (B1667509), two key compounds derived from the heartwood of Caesalpinia sappan L. (sappanwood). It delineates their chemical distinctions, details experimental protocols for the extraction of brazilin and its oxidative conversion to brazilein, and presents a comparative summary of their physicochemical properties. Furthermore, this guide elucidates the involvement of these compounds in distinct biological signaling pathways, offering insights for their potential applications in drug discovery and development.

Introduction

Brazilin is a naturally occurring homoisoflavonoid that, upon oxidation, is converted to the quinonoid pigment brazilein.[1] While brazilin itself is largely colorless, brazilein imparts a deep red color and has been historically used as a dye.[2] Beyond their tinctorial properties, both molecules have garnered significant interest in the scientific community for their diverse biological activities. This guide serves as a technical resource for professionals engaged in the study and application of these compounds.

Chemical Differences: Brazilin vs. Brazilein

The fundamental chemical distinction between brazilin and brazilein lies in the oxidation state of a specific hydroxyl group. Brazilin possesses a secondary alcohol at the C6a position, which is oxidized to a ketone in brazilein, resulting in a conjugated quinone-methide system responsible for its color.[3] This structural alteration has profound effects on the molecule's electronic properties and, consequently, its biological activity.

Chemical Structures

-

Brazilin: (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol

-

Brazilein: 6a,7-dihydro-3,6a,10-trihydroxy-benz[b]indeno[1,2-d]pyran-9(6H)-one

Quantitative Data Summary

The following tables summarize the key quantitative differences between brazilin and brazilein.

| Property | Brazilin | Brazilein |

| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₂O₅ |

| Molecular Weight | 286.28 g/mol [4] | 284.26 g/mol [5] |

| Appearance | White to yellow crystalline solid | Brown to reddish-brown solid |

| CAS Number | 474-07-7 | 600-76-0 |

Table 1: General Chemical Properties

| Solvent | Brazilin Solubility | Brazilein Solubility |

| Water (PBS, pH 7.2) | 10 mg/mL | 0.16 mg/mL |

| Ethanol | ≥28.6 mg/mL | Slightly soluble |

| DMSO | Up to 57 mg/mL | 11 mg/mL |

| DMF | 30 mg/mL | 11 mg/mL |

Table 2: Solubility Data

| Parameter | Brazilin | Brazilein |

| pKa₁ | 6.6 | 6.5 |

| pKa₂ | 9.4 | 9.5 |

| Stability | Sensitive to air and light, leading to oxidation to brazilein. | Inherently unstable and sensitive to pH, solvent, and light. More stable than brazilin against degradation. |

Table 3: Physicochemical Properties

Experimental Protocols

Extraction of Brazilin from Caesalpinia sappan

This protocol is adapted from established methods for the isolation of brazilin.

Materials:

-

Dried heartwood of Caesalpinia sappan

-

Methanol (B129727) (100% v/v)

-

n-hexane

-

Ethyl acetate

-

Chloroform

-

Silica (B1680970) gel for column chromatography

-

Whatman Grade 42 filter paper

-

Rotary evaporator

Procedure:

-

Grind the dried heartwood of Caesalpinia sappan to a fine powder.

-

Macerate the powdered wood in 100% methanol for 24 hours at room temperature.

-

Filter the mixture through Whatman Grade 42 filter paper. Repeat the maceration and filtration process three times with fresh methanol.

-

Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a solid extract.

-

To remove non-polar compounds, wash the solid extract with n-hexane.

-

The resulting methanol fraction is then subjected to column chromatography on silica gel.

-

Elute the column with a mobile phase of chloroform:methanol (5:1 v/v).

-

Collect the early fractions and monitor by Thin Layer Chromatography (TLC) for the presence of brazilin.

-

Combine the fractions containing pure brazilin and concentrate to yield the final product.

Conversion of Brazilin to Brazilein

This protocol describes a controlled oxidation of brazilin to brazilein.

Materials:

-

Purified brazilin

-

Sodium iodate (B108269) (NaIO₃)

-

Ethanol

-

Water

Procedure:

-

Dissolve the purified brazilin in a minimal amount of ethanol.

-

Prepare a solution of sodium iodate in water.

-

Slowly add the sodium iodate solution to the brazilin solution while stirring. The amount of sodium iodate should be stoichiometrically equivalent to the amount of brazilin.

-

The solution will change color to a deep red, indicating the formation of brazilein.

-

The reaction can be monitored by TLC or UV-Vis spectroscopy to ensure complete conversion.

-

Once the reaction is complete, the brazilein can be precipitated, filtered, and dried.

Biological Signaling Pathways

Brazilin and brazilein have been shown to modulate distinct signaling pathways, highlighting their potential as therapeutic agents.

Brazilein: Inhibition of the GSK-3β/β-Catenin/Cyclin D1 Pathway

Brazilein has demonstrated anticancer activity by targeting the GSK-3β/β-catenin/cyclin D1 pathway. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Brazilein activates Glycogen Synthase Kinase 3β (GSK-3β), which in turn phosphorylates β-catenin, marking it for proteasomal degradation. The subsequent decrease in nuclear β-catenin leads to the downregulation of its target gene, Cyclin D1, a key regulator of the cell cycle, ultimately causing cell cycle arrest in the G1 phase.

Caption: Brazilein's inhibition of the GSK-3β/β-catenin pathway.

Brazilin: Activation of the STING/TBK1/IRF3 Pathway

Brazilin has been identified as an activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines, mounting an immune response.

Caption: Brazilin's activation of the STING/TBK1/IRF3 pathway.

Conclusion

Brazilein and brazilin, while structurally similar, exhibit distinct chemical properties and biological activities. The conversion of brazilin to brazilein through oxidation is a key transformation that unlocks a different spectrum of bioactivity. The detailed experimental protocols and an understanding of their engagement with specific signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these fascinating natural compounds. Further investigation into their mechanisms of action and optimization of their properties could lead to the development of novel therapeutic agents.

References

Unveiling the Spectroscopic Secrets of Brazilein: A Technical Guide to its Photophysical and Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Brazilein, the oxidized form of brazilin (B1667509), is a natural dye extracted from the heartwood of sappanwood (Caesalpinia sappan L.). Its vibrant color, which varies with pH, has made it a subject of interest for centuries, not only as a textile dye but also in the realm of biomedical research for its potential therapeutic applications. This technical guide provides an in-depth exploration of the photophysical and fluorescent properties of brazilein, offering a valuable resource for researchers leveraging its unique spectroscopic characteristics in various scientific endeavors, including cellular imaging and drug development.

Core Photophysical Characteristics

Brazilein's interaction with light is dictated by its molecular structure, which is highly sensitive to the surrounding chemical environment, particularly pH. In aqueous solutions, brazilein exists in different protonated forms, each with distinct absorption and emission properties. The ground and excited state acid-base equilibria of brazilein have been investigated, revealing multiple species across a wide pH range.[1][2][3]

The fluorescence quantum yield of brazilein is notably lower than its reduced form, brazilin, by approximately two orders of magnitude.[1][2] This is attributed to the dominance of non-radiative decay pathways in brazilein, likely involving an excited-state intramolecular proton transfer (ESIPT) that leads to a quinoidal-like structure. This efficient non-radiative decay channel contributes to brazilein's higher stability compared to brazilin.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters of brazilein in aqueous solutions.

| Parameter | Value | pH | Notes | Reference |

| Absorption Maxima (λabs) | 446 nm, 541 nm | Not Specified (in DMSO) | Band I is associated with the B-ring in the cinnamoyl system, and Band III (276 nm) with the A ring system. | |

| 445 nm, 556 nm | Not Specified | Molar absorption coefficients are 64,500 and 36,500 L mol⁻¹ cm⁻¹, respectively. | ||

| 510 nm (form 2), 544 nm (form 3) | 7 | At pH 7, the solution is orange and consists of multiple brazilein forms. | ||

| Predominantly form 3 | 9 | At pH 9, the solution is red. | ||

| Fluorescence Emission Maximum (λem) | ~520 nm | >1 | Emission band appears upon titration of brazilein. | |

| Fluorescence Quantum Yield (ΦF) | 6.8 x 10-3 | 1.5 | Significantly lower than brazilin (ΦF = 0.33). | |

| Fluorescence Lifetime (τF) | ps time domain | Not Specified | Time-resolved data supports the dominance of radiationless decay pathways. |

Acid-Base Equilibria

Brazilein's color and fluorescence are intricately linked to its protonation state. The pKa values for the ground and excited states have been determined, highlighting the change in acidity upon photoexcitation.

| State | pKa1 | pKa2 | Method | Reference |

| Ground State (S0) | 6.5 | 9.5 | Spectrophotometric titration | |

| Excited State (S1) | 3.9 | 9.8 | Förster cycle calculation |

Experimental Protocols

Accurate characterization of brazilein's photophysical properties relies on standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption maxima (λabs) and molar absorption coefficients of brazilein at different pH values.

Methodology:

-

Sample Preparation: Prepare a stock solution of brazilein in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in aqueous buffer solutions of varying pH (e.g., pH 3, 7, and 9) to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 800 nm. Use the corresponding buffer solution as a blank reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λabs). The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the excitation and emission spectra, as well as the fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare dilute solutions of brazilein in the desired pH buffers, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, set the excitation wavelength to a known absorption maximum (e.g., 480 nm) and scan the emission monochromator over a range of higher wavelengths (e.g., 490-800 nm).

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of lower wavelengths (e.g., 300-550 nm).

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescent standard with an emission range overlapping that of brazilein (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the brazilein sample and the standard.

-

Calculate the quantum yield of brazilein (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This advanced technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF).

Methodology:

-

Instrumentation: Employ a time-correlated single-photon counting (TCSPC) system or a fluorescence lifetime imaging microscopy (FLIM) setup.

-

Excitation: Use a pulsed laser source with a wavelength corresponding to the absorption band of brazilein.

-

Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed by the chi-squared (χ²) value.

Visualizing Key Processes

Diagrams are essential for conceptualizing the experimental workflows and the chemical transformations of brazilein.

Caption: Workflow for the photophysical characterization of brazilein.

The color and fluorescence of brazilein are highly dependent on its molecular structure, which changes with pH due to protonation and deprotonation of its hydroxyl groups.

Caption: pH-dependent color changes of brazilein in aqueous solution.

Conclusion

The photophysical and fluorescent properties of brazilein are complex, offering a rich area for scientific investigation. Its sensitivity to pH provides a mechanism for its use as a sensor, while its unique spectroscopic signature can be exploited in various analytical and imaging applications. A thorough understanding of its behavior under different experimental conditions, as outlined in this guide, is crucial for harnessing the full potential of this fascinating natural molecule in research and development. The dominance of non-radiative decay pathways, while resulting in a low quantum yield, contributes to its relative photostability, a desirable characteristic for many applications. Further research into modulating its fluorescence properties, for instance through complexation with metal ions, could expand its utility in the future.

References

Brazilein: A Technical Guide to its Pharmacological Activities for Initial Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilein, a natural compound isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the key pharmacological activities of brazilein, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. This document is intended to serve as a resource for initial screening and to facilitate further research and development of brazilein as a potential therapeutic agent.

Core Pharmacological Activities

Brazilein exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The following sections delve into the specifics of each of these properties, supported by experimental evidence.

Anticancer Activity

Brazilein has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Brazilein (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 7.23 ± 0.24 | [1] |

| 4T1 | Breast Cancer | 3.7 | [2] |

| T47D | Breast Cancer | 50 (14.3 µg/mL) | |

| WiDr | Colon Cancer | 41 | |

| A549 | Lung Cancer | 43 µg/mL | [3] |

| HepG2 | Liver Cancer | 11.3 | |

| Hep3B | Liver Cancer | 12.2 | |

| MDA-MB-231 | Breast Cancer | 8.4 | |

| Ca9-22 | Gingival Cancer | 30.8 | |

| A431 | Skin Cancer | >50 | |

| BCC | Skin Cancer | ~40 | |

| SCC25 | Skin Cancer | ~35 | |

| A375 | Skin Cancer | >50 |

One of the key mechanisms underlying brazilein's anticancer effect involves the GSK-3β/β-catenin signaling pathway. Brazilein treatment has been shown to activate GSK-3β, leading to a reduction in β-catenin protein levels and subsequent downregulation of cyclin D1, a crucial factor for G1 to S phase progression in the cell cycle. This ultimately results in G1 phase cell cycle arrest.[4]

References

- 1. Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]

- 4. Study of antioxidant activity of non-conventional Brazilian fruits - PMC [pmc.ncbi.nlm.nih.gov]

Brazilein as a pH Indicator in Chemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brazilein, a natural pigment extracted from the heartwood of Caesalpinia sappan (sappanwood), has garnered attention not only for its dyeing and medicinal properties but also for its utility as a pH indicator in chemical assays.[1][2] Its distinct color transition across a specific pH range makes it a viable and eco-friendly alternative to synthetic indicators. This technical guide provides an in-depth overview of brazilein's mechanism of action, quantitative data on its pH-dependent properties, and detailed protocols for its preparation and application in acid-base titrations.

Introduction to Brazilein as a pH Indicator

Brazilein is a polyphenolic compound and the oxidized form of brazilin.[3][4] Its molecular structure contains hydroxyl groups that can be protonated or deprotonated depending on the hydrogen ion concentration of the solution. This reversible protonation is the fundamental mechanism behind its function as a pH indicator.[1]

In acidic environments, the hydroxyl groups are protonated, leading to a yellow coloration. As the pH increases and the solution becomes more alkaline, these groups deprotonate, causing a shift in the electronic conjugation of the molecule and resulting in a color change to orange and then to a deep red in basic conditions.

Quantitative Data

The performance of brazilein as a pH indicator is characterized by its acid dissociation constants (pKa values) and the corresponding pH range of its color transition.

| Parameter | Value | Description |

| pKa1 | 6.5 | The pH at which the first deprotonation occurs, marking the beginning of the color transition from yellow. |

| pKa2 | 9.5 | The pH at which the second deprotonation is complete, resulting in the final deep red color. |

| pH Transition Range | ~ pH 6.0 - 10.0 | The approximate pH range over which the visible color change from yellow to red occurs. |

| Color in Acidic Solution | Yellow | Observed at pH values below 6.0. |

| Color in Neutral to Basic Solution | Orange to Deep Red | Observed at pH values from approximately 7.0 to 10.0 and above. |

| Absorbance Maximum (Acidic) | ~ 440 nm | The wavelength of maximum absorbance for the yellow, protonated form. |

| Absorbance Maximum (Alkaline) | ~ 490-510 nm | The wavelength of maximum absorbance for the red, deprotonated form. |

Experimental Protocols

Preparation of Brazilein Indicator Solution from Sappanwood

This protocol outlines a simplified method for extracting brazilein from sappanwood to create a functional pH indicator solution.

Materials:

-

Sappanwood shavings or powder

-

Ethanol (70% or higher) or distilled water

-

Beaker or flask

-

Heating mantle or hot plate

-

Filter paper and funnel

-

Storage bottle

Procedure:

-

Extraction: Place a known amount of sappanwood shavings or powder into a beaker or flask (e.g., 10 g of wood in 100 mL of solvent). Add the solvent (ethanol or distilled water).

-

Heating: Gently heat the mixture to a near-boil for approximately 30-60 minutes to facilitate the extraction of brazilein. The solution will turn a deep red color.

-

Filtration: Allow the mixture to cool to room temperature and then filter it through filter paper to remove the solid wood particles.

-

Storage: Transfer the clear, colored filtrate into a labeled storage bottle. The solution is now ready to be used as a pH indicator. For longer-term storage, keep the solution in a cool, dark place.

Acid-Base Titration Using Brazilein Indicator

This protocol describes the use of the prepared brazilein indicator in a standard acid-base titration.

Materials:

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Analyte (acid or base of unknown concentration)

-

Titrant (standardized acid or base of known concentration)

-

Brazilein indicator solution

Procedure:

-

Preparation: Rinse the burette with the titrant solution and the pipette with the analyte solution.

-

Analyte Measurement: Accurately pipette a specific volume of the analyte into the Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of the brazilein indicator solution to the analyte in the flask. The solution will turn yellow if the analyte is acidic or red if it is basic.

-

Titration: Slowly add the titrant from the burette to the analyte, constantly swirling the flask to ensure thorough mixing.

-

Endpoint Determination: Continue adding the titrant until a sharp and persistent color change is observed. This is the endpoint of the titration. If titrating an acid with a base, the color will change from yellow to orange/red. If titrating a base with an acid, the color will change from red to orange/yellow.

-

Volume Recording: Record the final volume of the titrant used from the burette.

-

Calculation: Use the volume and concentration of the titrant, and the initial volume of the analyte to calculate the concentration of the analyte.

Visualizations

Mechanism of Color Change

The color change of brazilein is a direct result of the protonation and deprotonation of its hydroxyl groups in response to changes in pH.

Caption: Protonation and deprotonation of brazilein leading to color change.

Experimental Workflow for Acid-Base Titration

The following diagram illustrates the standard workflow for performing an acid-base titration using brazilein as an indicator.

References

Methodological & Application

Brazilein histological staining protocol for cell nuclei

Introduction

Brazilein is a natural dye derived from the oxidation of brazilin (B1667509), a compound extracted from the heartwood of trees such as Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood).[1][2][3] Structurally similar to hematoxylin (B73222), brazilein serves as a potent histological stain for cell nuclei, imparting a distinct red to reddish-purple color.[1][4] Its application is particularly valuable in histology and pathology for visualizing nuclear morphology with clarity. The staining mechanism relies on the formation of a colored complex, or "lake," between brazilein and a metallic mordant, typically aluminum or iron salts. This brazilein-mordant complex then binds to the phosphate (B84403) backbone of DNA in the nuclear chromatin. These application notes provide a comprehensive protocol for the preparation and use of an aluminum-mordanted brazilein solution, analogous to the widely used Harris's hematoxylin, for the progressive staining of cell nuclei in paraffin-embedded tissue sections.

Staining Principle

The effective use of brazilein as a nuclear stain involves two key chemical processes:

-

Oxidation: The precursor molecule, brazilin, is a nearly colorless compound. To become an active dye, it must be chemically oxidized to brazilein. This is typically achieved using an oxidizing agent such as sodium iodate.

-

Mordanting: Brazilein itself has a low affinity for tissue. To stain nuclei effectively, it must be complexed with a mordant, which acts as a chemical bridge. For nuclear staining, aluminum salts (e.g., potassium aluminum sulfate) are commonly used. The aluminum forms a positively charged brazilein-aluminum complex (a "brazalum" or dye lake) that binds electrostatically to the negatively charged phosphate groups of nucleic acids within the nuclear chromatin. An acidic environment, often maintained by adding glacial acetic acid, enhances the specificity of the stain for nuclei.

Quantitative Data Summary

The following table summarizes the key reagents, concentrations, and times for the brazilein histological staining protocol. This protocol is adapted from a standard Harris's hematoxylin formulation, as suggested by histological literature.

| Parameter | Value/Component | Notes |

| Staining Solution Reagents | For 1000 mL of Brazalum Solution | |

| Brazilin | 10.0 g | Double the amount typically used for hematoxylin. |

| Ethanol (100%) | 100 mL | To dissolve the brazilin powder. |

| Potassium Aluminum Sulfate (B86663) | 200.0 g | The mordant. |

| Distilled Water | 1000 mL | Solvent for the mordant. |

| Sodium Iodate | 0.75 g | Oxidizing agent. |

| Glacial Acetic Acid | 40 mL | Sharpens nuclear staining. |

| Differentiation Solution | 1% Acid Alcohol | 1 mL HCl in 99 mL 70% Ethanol. |

| Bluing Solution | 0.2% Ammonia (B1221849) Water | 2 mL Ammonium Hydroxide in 1000 mL Water. |

| or Saturated Lithium Carbonate | Alternative to ammonia water. | |

| Staining Time | 5 - 8 minutes | Varies with tissue type and desired intensity. |

| Differentiation Time | 15 - 30 seconds | Visually controlled under a microscope. |

| Bluing Time | 30 - 60 seconds | Until nuclei turn a distinct reddish-purple. |

Experimental Protocols

This section provides a detailed step-by-step methodology for preparing the staining solution and performing the staining procedure on formalin-fixed, paraffin-embedded tissue sections.

I. Preparation of Brazalum Staining Solution (Modified Harris's Method)

-

In a 2 L beaker or flask, dissolve 10.0 g of brazilin in 100 mL of 100% ethanol.

-

In a separate beaker, dissolve 200 g of potassium aluminum sulfate in 1000 mL of distilled water, warming the solution gently to aid dissolution.

-

Combine the two solutions in the larger flask.

-

Bring the combined solution to a boil.

-

Remove the flask from the heat and immediately add 0.75 g of sodium iodate. Stir until the solution turns a deep, dark red.

-

Cool the solution rapidly by placing the flask in an ice-water bath.

-

Once cooled, slowly add 40 mL of glacial acetic acid and mix thoroughly.

-

The solution is ready for immediate use. Filter before each use to remove any precipitate.

II. Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5-10 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.

-

Immerse in 95% Ethanol: 2 minutes.

-

Immerse in 70% Ethanol: 2 minutes.

-

Rinse thoroughly in running tap water, then in distilled water.

-

-

Nuclear Staining:

-

Immerse slides in the filtered Brazalum Staining Solution for 5-8 minutes.

-

-

Washing:

-

Wash slides in running tap water for 5 minutes to remove excess stain.

-

-

Differentiation:

-

Dip slides in 1% Acid Alcohol for 15-30 seconds to remove background staining. This step should be monitored microscopically; over-differentiation will result in pale nuclei.

-

Immediately stop the differentiation by washing thoroughly in running tap water for at least 1 minute.

-

-

Bluing:

-

Immerse slides in a bluing agent (e.g., 0.2% ammonia water or saturated lithium carbonate solution) for 30-60 seconds. The nuclei will transition from red to a sharper reddish-purple.

-

Wash slides in running tap water for 5 minutes.

-

-

Counterstaining (Optional):

-

Rinse slides in 95% ethanol.

-

Immerse in an Eosin Y solution for 30 seconds to 2 minutes, depending on the desired cytoplasmic staining intensity.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections through graded alcohols: 95% Ethanol (2 changes, 10-15 dips each) and 100% Ethanol (3 changes, 10-15 dips each).

-

Clear in Xylene: 2 changes, 2-5 minutes each.

-

Mount the coverslip using a xylene-based mounting medium.

-

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the brazilein staining protocol.

Figure 1. Mechanism of Brazilein Staining.

Figure 2. Brazilein Histological Staining Workflow.

References

Application Notes: Brazilein for Nuclear Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilein is a natural red dye formed through the oxidation of brazilin (B1667509), a compound extracted from the heartwood of various trees, including Brazilwood (Paubrasilia echinata) and Sappanwood (Biancaea sappan)[1][2][3]. Structurally similar to hematein, the oxidized form of hematoxylin (B73222), brazilein serves as a potent histological stain, particularly for cell nuclei[2][3]. Its primary application in microscopy is as a nuclear counterstain, imparting a distinct red color to chromatin. This makes it a viable alternative to other red nuclear stains like Nuclear Fast Red. The staining mechanism relies on the formation of a dye-metal complex, or "lake," typically with an aluminum mordant, which then binds to the phosphate (B84403) groups of DNA within the nucleus.

Principle of Staining

The staining process begins with the colorless precursor, brazilin, which is oxidized to the active, colored dye, brazilein. This oxidation can be achieved using a chemical oxidizing agent, such as sodium iodate (B108269), or through exposure to air and light. For histological applications, brazilein is combined with a metallic mordant, most commonly an aluminum salt (alum). This forms a positively charged brazilein-aluminum complex, known as "brazalum". This complex then binds electrostatically to negatively charged sites in the tissue, primarily the phosphate backbone of DNA in nuclear chromatin, resulting in a stable, bright red stain.

Data Presentation: Properties of Brazilin and Brazilein

| Property | Brazilin | Brazilein |

| Common Name | Brazilin | Brazilein |

| C.I. Name | Natural Red 24 | Not specified |

| C.I. Number | 75280 | Not specified |

| Appearance | Colorless/Yellowish Powder | Dark Red Powder |

| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₂O₅ |

| Molecular Weight | 286.3 g/mol | 284.26 g/mol |

| Solubility (Aqueous) | Soluble | Sparingly soluble |

| Solubility (Ethanol) | Soluble | Soluble |

| Primary Use | Precursor to Brazilein | Red Nuclear Stain |

Experimental Protocols

Protocol 1: Preparation of Brazalum Staining Solution (Brazilein-Alum)

This protocol is adapted from standard hemalum (hematoxylin-alum) formulations, where brazilin is substituted for hematoxylin.

Reagents & Materials:

-

Brazilin: 1.0 g

-

Sodium iodate (NaIO₃): 0.2 g

-

Ammonium or Potassium Alum [AlK(SO₄)₂·12H₂O]: 50 g

-

Distilled water: 500 mL

-

Glycerol (B35011): 250 mL

-

Glacial Acetic Acid: 20 mL

-

500 mL flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the brazilin in distilled water in the flask using a magnetic stirrer. Gentle heating may be required.

-

Once dissolved, add the alum and continue stirring until it is completely dissolved.

-

In a separate container, dissolve the sodium iodate in a small amount of distilled water and add it to the brazilin-alum solution. The solution will turn a deep red, indicating the oxidation of brazilin to brazilein.

-

Add the glycerol and glacial acetic acid to the solution.

-

Stir the final solution thoroughly. It is now ready for use. The solution is more stable than many hematoxylin solutions and can be used for several months.

Protocol 2: Staining of Paraffin-Embedded Sections

This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with a brazilein-eosin counterstain.

Reagents & Materials:

-

FFPE tissue sections on slides

-

Brazalum Staining Solution (from Protocol 1)

-

Eosin Y solution (0.5% in 95% ethanol)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Acid-alcohol (1% HCl in 70% ethanol)

-

Scott’s Tap Water Substitute or dilute lithium carbonate solution

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 3 minutes. e. Rinse thoroughly in running tap water.

-

Nuclear Staining: a. Immerse slides in Brazalum Staining Solution for 5-10 minutes. b. Rinse in running tap water for 5 minutes.

-

Differentiation: a. Dip slides briefly (1-5 seconds) in acid-alcohol to remove excess stain. b. Immediately rinse in running tap water. Check stain intensity microscopically; nuclei should be sharp and red, while cytoplasm should be largely colorless. Repeat if necessary.

-

Bluing: a. Immerse in Scott’s Tap Water Substitute or a dilute alkaline solution for 1-2 minutes until nuclei turn a bright, crisp red. b. Wash in running tap water for 5 minutes.

-

Counterstaining: a. Immerse in 0.5% Eosin Y solution for 1-3 minutes. b. Rinse briefly in running tap water.

-

Dehydration and Clearing: a. Immerse in 95% Ethanol: 2 changes, 2 minutes each. b. Immerse in 100% Ethanol: 2 changes, 2 minutes each. c. Immerse in Xylene: 2 changes, 3 minutes each.

-

Mounting: a. Apply a drop of mounting medium to the slide and cover with a coverslip.

Expected Results:

-

Nuclei: Bright Red to Deep Red

-

Cytoplasm, Collagen, Muscle: Varying shades of Pink/Red

-

Erythrocytes: Cherry Red

Visualizations

References

Application of Brazilein as a Nuclear Counterstain in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilein, the oxidized form of the natural dye brazilin (B1667509), presents a viable alternative to conventional nuclear counterstains such as hematoxylin (B73222) in immunohistochemistry (IHC). Extracted from the heartwood of trees of the genus Caesalpinia, brazilin is structurally similar to hematoxylin.[1][2] When oxidized and complexed with a metallic mordant, typically aluminum or iron, brazilein effectively stains nuclear chromatin, imparting a distinct red to reddish-purple color. This characteristic provides excellent contrast for chromogens commonly used in IHC, such as the brown precipitate of 3,3'-Diaminobenzidine (DAB).[2][3] The use of brazilein can be advantageous in instances of hematoxylin shortages or as a preferential counterstain to achieve a different color contrast in multiplex IHC.

Principle of Staining

Similar to the conversion of hematoxylin to hematein, the colorless brazilin must first be oxidized to the active staining agent, brazilein.[2] This is typically achieved using an oxidizing agent like sodium iodate (B108269). The resulting brazilein then forms a positively charged complex, or "lake," with a metallic mordant, most commonly an aluminum salt (alum). This brazilein-alum complex binds to the negatively charged phosphate (B84403) backbone of DNA in the cell nucleus, resulting in the characteristic nuclear staining. The intensity and hue of the stain are influenced by factors such as the concentration of the dye and mordant, pH, and incubation time.

Quantitative Data Summary

While specific quantitative comparisons of brazilein in IHC are limited in the readily available literature, the following table provides key quantitative parameters for the preparation of a brazilein staining solution, adapted from established hematoxylin protocols and recommendations for brazilin substitution.

| Parameter | Recommended Value | Notes |

| Brazilin Concentration | 2 g/L | When substituting for hematoxylin in a standard hemalum formula, it is recommended to double the amount of brazilin. Mayer's hematoxylin typically uses 1 g/L of hematoxylin, while Gill's uses 2 g/L. |

| Oxidizing Agent (Sodium Iodate) | 0.2 - 0.4 g/L | The concentration of sodium iodate is typically 0.1 to 0.2 grams per gram of hematoxylin. This has been adjusted for the recommended brazilin concentration. |

| Mordant (Ammonium or Potassium Aluminum Sulfate) | 50 g/L | This concentration is consistent with standard Mayer's hematoxylin formulations. |

| Acidifying Agent (Citric Acid) | 1 g/L | Helps to increase the selectivity of the stain for nuclei. |

| Stabilizer (Ethylene Glycol or Chloral (B1216628) Hydrate) | 500 ml/L or 50 g/L | Ethylene glycol is used in Gill's hematoxylin to increase stability and shelf-life. Chloral hydrate (B1144303) is used in Mayer's formulation. |

| Staining Time | 30 seconds - 5 minutes | This is an estimated range based on typical IHC counterstaining times with hematoxylin and will require optimization. |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a Brazilein counterstaining solution and its application in a standard chromogenic IHC workflow on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Preparation of Alum-Brazilein Staining Solution (Adapted from Mayer's Hematoxylin)

Materials:

-

Brazilin (C.I. Natural Red 24; C.I. 75280)

-

Ammonium or Potassium Aluminum Sulfate (Alum)

-

Sodium Iodate (NaIO₃)

-

Citric Acid

-

Chloral Hydrate (optional, as a preservative)

-

Distilled Water

Procedure: